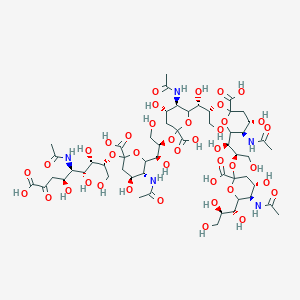
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . These methods suggest that the synthesis of the compound would likely involve a condensation step, possibly with an iodobenzamide precursor.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques would be essential in confirming the structure of "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" as well.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. The iodomethylate of N,N-dimethylthiobenzamide, for example, reacted with nucleophiles to yield different products, indicating that the iodine atom in the compound may also be reactive towards nucleophilic substitution . The reactivity of the iodine atom could be exploited in further chemical transformations or in the formation of metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be deduced from their structural features and functional groups. The pKa values of some benzothiazole acetamide derivatives were determined to understand their acidity constants, which are important for their biological activity . The presence of the iodine atom in "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" would influence its physical properties, such as solubility and melting point, as well as its reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis : The compound has been utilized in the synthesis of benzothiazole derivatives. For instance, it has been involved in reactions with proton-active compounds to obtain 2-substituted benzimidazole or benzothiazole derivatives, showcasing its reactivity and utility in synthetic organic chemistry (Küçükbay et al., 1997).
X-ray Crystallographic Studies : In another study, it was used in the synthesis of various derivatives, with their structures being confirmed unambiguously through X-ray crystallography (Denisenko et al., 2011).
Medical and Biological Applications
Antitumor and Antimalarial Activity : A study explored the use of this compound in the preparation of gold(I) complexes, which were then evaluated for their antitumor and antimalarial activities. This indicates potential medicinal applications of such compounds (Coetzee et al., 2011).
Antiproliferative Activity : It has been studied for antiproliferative activity, particularly in the context of liver hepatocellular carcinoma and breast cancer cell lines, indicating its significance in cancer research (Corbo et al., 2016).
Industrial and Material Science Applications
Corrosion Inhibition : Benzothiazole derivatives, related to this compound, have been synthesized and shown to have a significant inhibitory effect against steel corrosion, suggesting applications in material science and industrial processes (Hu et al., 2016).
Catalysis in Chemical Reactions : The compound has been used in the catalysis of isomerization reactions, highlighting its role in facilitating chemical transformations (Ojha et al., 2020).
Photodynamic Therapy for Cancer Treatment : Research into new zinc phthalocyanine derivatives substituted with this compound has shown potential for use in photodynamic therapy for cancer treatment, demonstrating its relevance in advanced medical therapies (Pişkin et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHYNOXMOBCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)
![N-(2-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3001123.png)
![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)